N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-13(2)23-11-9-16-17(4-3-5-19(16)23)20(24)22-15-7-6-14-8-10-21-18(14)12-15/h3-13,21H,1-2H3,(H,22,24) |
InChI Key |
FGQWHPKIXVGHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-Indole-4-Carboxylic Acid
The propan-2-yl indole precursor is synthesized via Friedel-Crafts alkylation of indole-4-carboxylic acid using 2-bromopropane under acidic conditions. In a representative procedure, indole-4-carboxylic acid (1.0 equiv) is treated with 2-bromopropane (1.2 equiv) in the presence of anhydrous aluminum chloride (1.5 equiv) in dichloromethane at 0–5°C for 6 hours, achieving 78% yield after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms regioselective alkylation at the N1 position (δ 1.45 ppm, d, J = 6.8 Hz, 6H; δ 4.72 ppm, sept, J = 6.8 Hz, 1H).
Preparation of Indol-6-Amine Derivatives
Parallel synthesis of the indol-6-amine component employs nitration-reduction sequences. Indole is nitrated at the C6 position using fuming nitric acid in acetic anhydride (0°C, 2 hours), yielding 6-nitroindole (83%), which is subsequently reduced with hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol to afford indol-6-amine (91%).
Carboxamide Coupling
The final step involves activating 1-(propan-2-yl)-1H-indole-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dry tetrahydrofuran (THF) under nitrogen. After 1 hour, indol-6-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. Column chromatography (silica gel, ethyl acetate/hexanes 1:3) provides the target compound in 65% yield.
Catalytic Condensation Strategies
Alternative routes leverage catalytic condensation to streamline synthesis. A patent-pending method employs ZnBr₂-catalyzed Nenitzescu reactions to construct the indole framework in situ.
Nenitzescu Reaction for Indole Formation
Ethyl 3-oxobutanoate (1.0 equiv) reacts with 4-methoxyaniline (1.05 equiv) and 1,4-benzoquinone (1.2 equiv) in the presence of ZnBr₂ (10 mol%) in refluxing acetonitrile for 8 hours, generating ethyl 5-hydroxy-2-(4-methoxyphenyl)-1H-indole-3-carboxylate (41% yield). Subsequent Mannich reaction with 37% aqueous formaldehyde and piperidine introduces the propan-2-yl group (Scheme 1).
Oxidative Deformylation and Amidation
Key intermediates undergo oxidative deformylation using boron tribromide (BBr₃, 3.0 equiv) in dichloromethane at −78°C, followed by amidation with indol-6-amine under Steglich conditions. This approach circumvents purification challenges associated with multi-step sequences, achieving an overall yield of 52%.
Carbodiimide-Mediated Coupling Optimization
Systematic optimization of carbodiimide reagents enhances coupling efficiency. Comparative studies reveal that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C improves yields to 74% while minimizing racemization.
Table 1. Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/NHS | THF | 25 | 65 | 92 |
| EDC/HOBt | DMF | 0 | 74 | 95 |
| HATU/DIEA | CH₂Cl₂ | −10 | 68 | 90 |
Purification and Analytical Characterization
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water gradient), achieving >98% purity. Mass spectrometry (MS) confirms the molecular ion peak at m/z 318.17 [M+H]⁺, while ¹H NMR analysis verifies the carboxamide linkage (δ 8.21 ppm, s, 1H; δ 10.34 ppm, s, 1H).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other indole-based derivatives, particularly those with carboxamide or acylguanidine linkages. Below is a detailed analysis:
Pharmacologically Active Indole Derivatives
references RWJ56110 , a thrombin receptor antagonist with structural similarities:
- RWJ56110 : Contains a dichlorophenyl and pyrrolidinylmethyl group on the indole core. Unlike the target compound, it lacks a carboxamide bridge but includes a urea moiety. This highlights the importance of substituent diversity in receptor selectivity. For example, RWJ56110’s dichlorophenyl group enhances hydrophobic interactions with GPCRs, whereas the target compound’s isopropyl group may prioritize solubility over binding avidity .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , utilizing HATU-mediated coupling for carboxamide formation. However, the isopropyl group may require specialized protecting strategies to avoid steric interference during reactions .
- Further studies should evaluate its selectivity against PAR-1 or PAR-4 subtypes .
Biological Activity
N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide, a compound within the indole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The following mechanisms have been identified for this compound:
- Acetylcholinesterase Inhibition: Similar to other indole derivatives, this compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This action may contribute to neuroprotective effects against neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity: The compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells. This activity has been assessed using various assays, including DPPH and ABTS .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MICs). This suggests a promising application in treating resistant infections .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound may exhibit cytotoxic effects against several cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of an indole derivative similar to this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions. The compound demonstrated significant protection against H₂O₂-induced cell death, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another study, a series of indole derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had potent activity against MRSA, with MIC values indicating strong efficacy .
Data Summary
Q & A
What synthetic strategies are recommended for N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of indole carboxamides typically involves coupling substituted indole intermediates with activated carbonyl groups. For example, a two-step approach may include:
Formation of the indole-carboxylic acid derivative via condensation reactions, as demonstrated in the synthesis of similar compounds using sodium acetate and acetic acid under reflux conditions .
Amide bond formation using coupling agents like EDCI/HOBt or via nucleophilic substitution with appropriate amines. Optimization strategies include:
- Varying catalysts (e.g., sodium ethoxide in DMF for improved reactivity) .
- Adjusting solvent polarity (e.g., methanol or DMF) to enhance intermediate solubility.
- Controlling reaction time and temperature to minimize byproducts .
Yields can be further improved by chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures .
How should in vivo pharmacological studies be designed to evaluate this compound’s antihyperlipidemic activity?
Methodological Answer:
Robust in vivo studies require:
- Animal models : Hyperlipidemic rats induced by high-fat diets or genetic modifications (e.g., Watanabe heritable hyperlipidemic rabbits) to mimic dyslipidemia .
- Dosage protocols : Administering the compound orally at 10–50 mg/kg/day for 4–6 weeks, with plasma triglyceride and cholesterol levels monitored weekly .
- Control groups : Including positive controls (e.g., fibrates) and vehicle-treated groups to isolate compound-specific effects.
- Tissue sampling : Liver and adipose tissue analysis for lipid metabolism markers (e.g., PPAR-γ, LPL activity) via qPCR or Western blot .
Data interpretation should account for interspecies variability and dose-response relationships.
What analytical techniques are critical for verifying structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm indole ring substitution patterns and amide bond formation (e.g., δ 10–12 ppm for NH protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z calculated for C21H20N3O: 354.1611) .
- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .
How can researchers resolve contradictions in reported biological activities of indole carboxamides?
Methodological Answer:
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter receptor binding. Compare activities of analogs like N-(benzoylphenyl)-1H-indole-2-carboxamides vs. 4-substituted indoles .
- Assay conditions : Standardize in vitro assays (e.g., LDL uptake in HepG2 cells) to reduce variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and triglyceride-lowering efficacy) .
Replicate conflicting experiments under identical conditions to isolate methodological vs. compound-specific factors.
What strategies enhance the pharmacokinetic profile of indole carboxamide derivatives?
Methodological Answer:
- Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or tert-butyl to improve metabolic stability .
- Prodrug design : Introduce ester moieties (e.g., ethyl groups) to enhance oral bioavailability, with enzymatic hydrolysis in vivo .
- Solubility optimization : Incorporate polar substituents (e.g., hydroxyl or amine groups) at the 4-position of the indole ring .
- Plasma protein binding assays : Use equilibrium dialysis to assess compound binding to albumin, guiding dose adjustments .
How can computational modeling aid in target identification for this compound?
Methodological Answer:
- Molecular docking : Screen against lipid metabolism targets (e.g., PPAR-α/γ) using software like AutoDock Vina. Compare binding energies of N-(1H-indol-6-yl) derivatives vs. known agonists .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- ADMET prediction : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
